molecular formula C15H22N4O4 B8509376 tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate

tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate

Katalognummer: B8509376
Molekulargewicht: 322.36 g/mol
InChI-Schlüssel: XSOLWNRDLFVAFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a piperidinylcarbamate structure

Vorbereitungsmethoden

The synthesis of tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the nitropyridine moiety: This step involves nitration reactions to introduce the nitro group onto the pyridine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the piperidinylcarbamate structure can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate include:

    tert-Butyl 1-(3-nitropyridin-2-yl)piperidin-3-ylcarbamate: Differing in the position of the nitro group on the pyridine ring.

    tert-Butyl 1-(3-chloropyridin-4-yl)piperidin-3-ylcarbamate: Featuring a chloro group instead of a nitro group.

    tert-Butyl 1-(3-aminopyridin-4-yl)piperidin-3-ylcarbamate: Featuring an amino group instead of a nitro group.

The uniqueness of tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H22N4O4

Molekulargewicht

322.36 g/mol

IUPAC-Name

tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-5-4-8-18(10-11)12-6-7-16-9-13(12)19(21)22/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,20)

InChI-Schlüssel

XSOLWNRDLFVAFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The method of Example 1 was followed using 1 eq each of 4-chloro-3-nitropyridine, 3-N-Boc-amino piperidine and diisopropylethylamine yielding tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate, (89%). LCMS (m/z): 323.1 (MH+); LC Rt=2.13 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.